Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate
Overview
Description
“Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” is a versatile chemical compound used in diverse scientific studies. With its unique structure, it finds applications in various research fields, including drug discovery, organic synthesis, and material science12.
Synthesis Analysis
The synthesis of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” is not explicitly mentioned in the search results. However, related compounds such as “tert-Butyl cyanoacetate” have been used in the synthesis of vinylogous urea3. Further research is required to find the exact synthesis process for “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” is not directly provided in the search results. However, the related compound “tert-Butyl cyanoacetate” has a linear formula of NCCH2COOC(CH3)33. Further research is required to find the exact molecular structure of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” are not explicitly mentioned in the search results. However, related compounds such as “tert-Butyl cyanoacetate” undergo functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines3. Further research is required to find the exact chemical reactions involving “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” are not explicitly mentioned in the search results. However, the related compound “tert-Butyl cyanoacetate” has a refractive index n20/D 1.420, a boiling point of 40-42 °C/0.1 mmHg (lit.), and a density of 0.988 g/mL at 20 °C (lit.)3. Further research is required to find the exact physical and chemical properties of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.Scientific Research Applications
Synthesis and Characterization of Quinoline Derivatives
- Research has shown the innovative synthesis of quinolines from 2-alkenylanilines through DMAP-catalyzed cyclization, where tert-butyl quinolin-2-yl carbonate derivatives are synthesized under mild conditions. These derivatives can be further transformed into quinolinones and 2-(pseudo)haloquinolines, demonstrating the versatility of tert-butyl quinolin-2-yl carbonates in organic synthesis (Huang et al., 2016).
Cyclization and Polymerization Studies
- Another study explored the cyclization and polymerization processes involving tert-butylimines of various carbaldehydes, leading to the formation of imidazoazines. This method highlights the use of tert-butyl groups in facilitating complex cyclization reactions under flash vacuum thermolysis conditions, offering insights into the synthesis of heterocyclic compounds (Justyna et al., 2017).
Advanced Oxidation Processes
- A metal-free C3-alkoxycarbonylation process involving quinoxalin-2(1H)-ones demonstrates the eco-friendly use of tert-butyl carbazate in synthesizing quinoxaline derivatives. This process highlights the application of tert-butyl compounds in green chemistry by using K2S2O8 as an oxidant in metal- and base-free conditions (Xie et al., 2019).
Catalysis and Ligand Development
- Research into oxorhenium(V) complexes incorporating quinoline-based tridentate ligands shows the use of tert-butyl groups in the development of catalysts for oxidation reactions. These complexes demonstrate potential applications in catalysis, supported by structural characterization and electrochemical studies (Sarkar et al., 2015).
Safety And Hazards
The safety and hazards of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” are not explicitly mentioned in the search results. Further research is required to find the exact safety and hazards of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.
Future Directions
The future directions of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” are not explicitly mentioned in the search results. However, given its versatility and applications in various research fields, it is likely to continue to be a subject of interest in drug discovery, organic synthesis, and material science12. Further research is required to find the exact future directions of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.
properties
IUPAC Name |
tert-butyl 2-cyano-2-quinolin-4-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13(10-17)11-8-9-18-14-7-5-4-6-12(11)14/h4-9,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFIMBJZOXHWLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=CC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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